3-Methyl-1,2lambda~4~-dithian-1-one
Description
3-Methyl-1,2λ⁴-dithian-1-one is a sulfur-containing heterocyclic compound characterized by a six-membered ring (dithiane) with a ketone group at position 1 and a methyl substituent at position 2. Its λ⁴-sulfur notation indicates hypervalent sulfur bonding, which contributes to its unique reactivity and stability.
Properties
CAS No. |
35390-43-3 |
|---|---|
Molecular Formula |
C5H10OS2 |
Molecular Weight |
150.3 g/mol |
IUPAC Name |
3-methyldithiane 1-oxide |
InChI |
InChI=1S/C5H10OS2/c1-5-3-2-4-8(6)7-5/h5H,2-4H2,1H3 |
InChI Key |
FPDMPVDXRQMWDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCS(=O)S1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1,2lambda~4~-dithian-1-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a thiol with a carbonyl compound in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as tetrahydrofuran (THF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1,2lambda~4~-dithian-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the sulfur atoms is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted dithianes depending on the nucleophile used.
Scientific Research Applications
3-Methyl-1,2lambda~4~-dithian-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving sulfur metabolism and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methyl-1,2lambda~4~-dithian-1-one involves its interaction with various molecular targets. The sulfur atoms in the compound can form bonds with metal ions or participate in redox reactions. These interactions can affect enzyme activity, protein function, and cellular processes.
Comparison with Similar Compounds
3-Methyl-1,2-cyclopentanedione
Structure : A five-membered cyclic diketone with a methyl group at position 3.
Key Differences :
- Functional Groups : Unlike 3-methyl-1,2λ⁴-dithian-1-one, this compound lacks sulfur atoms and instead features two ketone groups.
- Applications: Found in wood vinegar and associated with antioxidant properties due to phenolic correlations .
- Reactivity: Cyclopentanediones participate in keto-enol tautomerism, whereas dithianones may exhibit sulfur-specific redox behavior.
3-Methyl-1,5-heptadiene
Structure : A linear diene with a methyl group at position 3.
Key Differences :
- Bonding: Contains conjugated double bonds (C=C), contrasting with the sulfur-heterocyclic structure of the dithianone.
- Applications: Primarily studied in polymer chemistry as a monomer, unlike dithianones, which may have niche roles in flavor or pharmaceutical synthesis.
3-Methyl-1,2-xylylene Derivatives
Structure : Benzannulated xylylene derivatives with methyl substituents.
Key Differences :
- Reactivity : These compounds undergo rapid dimerization in solution (Table 1, ), with second-order rate constants ranging from 0.6–1.2 × 10³ M⁻¹s⁻¹ at 25°C. Methyl substituents stabilize the dimerization transition state .
- Electronic Properties : Exhibits strong UV-Vis absorption (εmax ~10⁴ L·mol⁻¹·cm⁻¹ in CH₃CN), contrasting with sulfur-containing heterocycles, which may absorb in different regions due to sulfur’s electron-rich nature.
Comparative Data Tables
Table 1: Structural and Reactivity Comparison
Table 2: Kinetic Parameters for Dimerization (CH₃CN, 25°C)
| Compound | Rate Constant (k, M⁻¹s⁻¹) | Activation Energy (kJ/mol) |
|---|---|---|
| 3-Methyl-1,2-xylylene | 1.2 × 10³ | 45.2 |
| 3,6-Dimethyl-1,2-xylylene | 0.9 × 10³ | 48.7 |
| 3-Isopropyl-1,2-xylylene | 0.6 × 10³ | 52.1 |
Research Findings and Implications
- Sulfur vs. Oxygen Heterocycles: Sulfur atoms in dithianones likely enhance nucleophilicity and metal-binding capacity compared to oxygenated analogs like cyclopentanediones.
- Substituent Effects : Methyl groups in xylylenes reduce dimerization rates by steric hindrance, a trend that may extrapolate to sulfur heterocycles .
- Applications: While 3-methyl-1,5-heptadiene is industrially relevant for polymers, dithianones could find use in agrochemicals or medicinal chemistry due to sulfur’s bioactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
